molecular formula C11H19NO5 B2421289 Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate CAS No. 141734-32-9

Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

Cat. No. B2421289
CAS RN: 141734-32-9
M. Wt: 245.275
InChI Key: VVNVQQGRRYDFEP-UHFFFAOYSA-N
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Description

“Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate” is a chemical compound with the CAS Number: 141734-32-9 . It has a molecular weight of 245.28 . The IUPAC name for this compound is methyl 5- [ (tert-butoxycarbonyl)amino]-3-oxopentanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate” is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Cryptophycins : Eggen et al. (2000) developed efficient protocols for synthesizing components of cryptophycins using a compound similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate. Cryptophycins are a group of potent antitumor agents, and these synthesis methods are significant for structural modifications in drug development (Eggen et al., 2000).

  • Enantioselective Synthesis of Amino Acids : Constantinou-Kokotou et al. (2001) used a key intermediate similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate for synthesizing enantiopure non-natural alpha-amino acids. This method contributes to the field of peptide synthesis and pharmaceutical chemistry (Constantinou-Kokotou et al., 2001).

  • Asymmetric Synthesis of β-Amino Acid Derivatives : Davies et al. (1997) utilized compounds structurally related to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate for the asymmetric synthesis of unsaturated β-amino acid derivatives. This research is crucial for developing new methodologies in asymmetric synthesis (Davies et al., 1997).

  • Baker's Yeast Reduction in Synthesis : Hashiguchi et al. (1992) demonstrated the use of Baker's yeast reduction of N-protected methyl 4-amino-3-oxopentanoates and 3-oxopentanoates, leading to the synthesis of biologically active substances. This showcases the compound's relevance in biocatalysis and green chemistry (Hashiguchi et al., 1992).

  • Synthesis of Methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate : Wakamatsu et al. (2000) explored the use of a compound similar to Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate in the synthesis of Methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate, contributing to the field of organic synthesis (Wakamatsu et al., 2000).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-8(13)7-9(14)16-4/h5-7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNVQQGRRYDFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate

CAS RN

141734-32-9
Record name methyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate
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